molecular formula C18H18F2N2O B4615690 1-(2,6-difluorobenzoyl)-4-(2-methylphenyl)piperazine

1-(2,6-difluorobenzoyl)-4-(2-methylphenyl)piperazine

Cat. No. B4615690
M. Wt: 316.3 g/mol
InChI Key: XSSXHKJKJSYMRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions under specific conditions. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a related compound, was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid in the presence of 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of 1-(2,6-difluorobenzoyl)-4-(2-methylphenyl)piperazine and its analogues has been studied using methods like X-ray diffraction. For instance, the structure of a closely related compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate, was determined by X-ray analysis, revealing details about the arrangement of atoms and molecular conformation (Özbey et al., 1998).

Chemical Reactions and Properties

Compounds of this class exhibit a range of chemical reactions and properties. For example, different halobenzoyl piperazines, including those similar to 1-(2,6-difluorobenzoyl)-4-(2-methylphenyl)piperazine, demonstrate varying degrees of hydrogen bonding and intermolecular interactions, which influence their chemical behavior (Mahesha et al., 2019).

Scientific Research Applications

Antimicrobial Activities

Compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, bearing piperazine carboxamides and substitutions, have been synthesized and evaluated for their antimicrobial properties. These compounds show moderate to good activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains, highlighting their potential as antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).

Molecular Structure Analysis

Research on "Three closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines" has revealed similar molecular conformations with varying intermolecular interactions based on the halobenzoyl analogues used. This study provides insights into the structural dynamics of such compounds and their potential implications in material science and pharmacology (Mahesha, Sagar, Yathirajan, Furuya, Haraguchi, Akitsu, & Glidewell, 2019).

Synthesis Methodologies

The compound has been utilized in the synthesis of other complex molecules, demonstrating its versatility as a building block in organic synthesis. For instance, an efficient synthesis approach has been described for 2-substituted piperazines, which are valuable scaffolds in medicinal chemistry, using visible-light-promoted decarboxylative annulation protocols (Gueret, Pélinski, Bousquet, Sauthier, Ferey, & Bigot, 2020).

properties

IUPAC Name

(2,6-difluorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O/c1-13-5-2-3-8-16(13)21-9-11-22(12-10-21)18(23)17-14(19)6-4-7-15(17)20/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSXHKJKJSYMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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